

## An In-depth Technical Guide to Basic Yellow 57: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Basic Yellow 57** is a cationic monoazo dye primarily utilized as a direct hair colorant in the cosmetics industry.[1][2] Its chemical structure, characterized by a quaternary amine conferring a permanent positive charge, allows for its direct binding to the negatively charged keratin proteins in the hair shaft.[3] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and biological interactions of **Basic Yellow 57**, with a focus on technical details relevant to research and development.

#### **Chemical Structure and Identification**

**Basic Yellow 57** is chemically identified as 3-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-N,N,N-trimethylanilinium chloride.[4][5] It belongs to the single azo class of compounds.[3]

Table 1: Chemical Identification of Basic Yellow 57



Identifier	Value	
IUPAC Name	trimethyl-[3-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]phenyl]azanium;chloride[4]	
CAS Number	68391-31-1[3]	
C.I. Number	12719[3]	
Molecular Formula	C19H22ClN5O[3]	
Molecular Weight	371.87 g/mol [2]	

## **Physicochemical Properties**

The physicochemical properties of **Basic Yellow 57** are crucial for its application and formulation. It is a yellow powder that is soluble in water.[6]

Table 2: Physicochemical Properties of Basic Yellow 57

Property	Value	Reference
Melting Point	163 - 169 °C	[2]
Water Solubility	4.75 g/L (at 28 °C)	[2]
log P (o/w)	1.14 (at 25 °C)	[2]
UV-Vis λmax	384 nm, 248 nm	[2]

# Experimental Protocols Synthesis of Basic Yellow 57

The synthesis of **Basic Yellow 57** is achieved through a diazo coupling reaction.[3] The following is a representative protocol based on general procedures for azo dye synthesis.

- 4.1.1. Diazotization of 3-Amino-N,N,N-trimethylbenzenaminium chloride
- Dissolve 3-amino-N,N,N-trimethylbenzenaminium chloride in a dilute hydrochloric acid solution.



- Cool the solution to 0-5 °C in an ice bath.
- Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C.
- Stir the mixture for a short period to ensure complete formation of the diazonium salt.

#### 4.1.2. Coupling Reaction

- In a separate vessel, dissolve 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one in an aqueous alkaline solution (e.g., sodium hydroxide solution) and cool to 0-5 °C.
- Slowly add the previously prepared cold diazonium salt solution to the alkaline solution of the pyrazolone derivative with vigorous stirring.
- Maintain the temperature below 5 °C and a basic pH throughout the addition.
- Continue stirring the reaction mixture in the cold for a few hours to ensure complete coupling.

#### 4.1.3. Isolation and Purification

- The precipitated Basic Yellow 57 is collected by vacuum filtration.
- Wash the crude product with cold water to remove inorganic salts.
- Recrystallize the product from a suitable solvent system, such as an ethanol/water mixture, to achieve the desired purity.
- · Dry the purified product under vacuum.

#### **Analytical Methods**

4.2.1. High-Performance Liquid Chromatography (HPLC)

A general reversed-phase HPLC method for the analysis of azo dyes can be adapted for **Basic Yellow 57**.

Column: C18, 5 μm, 4.6 x 150 mm.[7]



- Mobile Phase A: 50 mM ammonium acetate in water.[8]
- Mobile Phase B: Acetonitrile.[8]
- Gradient: A time-programmed gradient from a higher concentration of mobile phase A to a higher concentration of mobile phase B.
- Flow Rate: 1.0 mL/min.[9]
- Detection: UV-Vis detector at the λmax of Basic Yellow 57 (384 nm).[2]
- Sample Preparation: Dissolve a known amount of Basic Yellow 57 in the initial mobile phase composition and filter through a 0.45 μm syringe filter before injection.[8]
- 4.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H and <sup>13</sup>C NMR are used for structural confirmation.

- Solvent: Deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>) or deuterium oxide (D<sub>2</sub>O).
- Sample Preparation: Dissolve a small amount of the sample in the deuterated solvent.
- Instrumentation: A standard NMR spectrometer (e.g., 400 or 500 MHz).
- Analysis: The resulting spectra should be consistent with the chemical structure of 3-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-N,N,N-trimethylanilinium chloride.

## **Biological Interactions and Genotoxicity**

While primarily used in cosmetics, studies have investigated the biological effects of **Basic Yellow 57**. The main area of concern is its potential for genotoxicity, particularly in the context of its application in hair dyes, which may also contain oxidizing agents and other chemicals.

A study on human keratinocyte (HaCaT) cells indicated that **Basic Yellow 57** can induce DNA fragmentation.[1] This effect was more pronounced when combined with hydrogen peroxide and resorcinol, common components in hair dye formulations.[1] The exact mechanism of this DNA damage is not fully elucidated.[1]



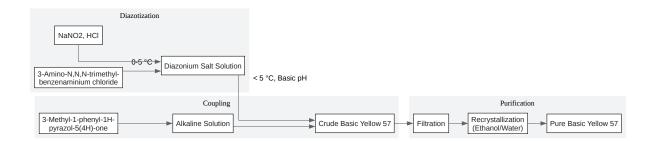
## **Experimental Protocol: Comet Assay for Genotoxicity**

The following is a generalized protocol for assessing DNA damage in HaCaT cells using the comet assay, based on the study investigating **Basic Yellow 57**.[1]

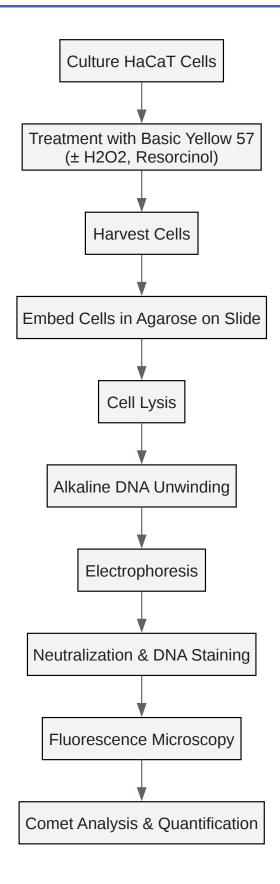
- Cell Culture: Culture HaCaT cells in appropriate media and conditions until they reach a suitable confluency.
- Treatment: Expose the cells to various concentrations of Basic Yellow 57, both alone and in combination with hydrogen peroxide and resorcinol, for a defined period. Include positive and negative controls.
- Cell Harvesting: After treatment, detach the cells and resuspend them in a low-melting-point agarose.
- Slide Preparation: Layer the cell suspension onto a microscope slide pre-coated with normal melting point agarose.
- Lysis: Immerse the slides in a cold lysis solution to remove cell membranes and cytoplasm, leaving the nuclear material (nucleoids).
- Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.
- Electrophoresis: Subject the slides to electrophoresis at a low voltage. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet" tail.
- Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).
- Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the extent of DNA damage by measuring the length and intensity of the comet tails using appropriate software.

### **Visualizations**









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. scilit.com [scilit.com]
- 2. cir-safety.org [cir-safety.org]
- 3. Basic yellow 57 | 68391-31-1 | Benchchem [benchchem.com]
- 4. 3-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]-N,N,N-trimethylanilinium chloride | C19H22ClN5O | CID 94631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. health.ec.europa.eu [health.ec.europa.eu]
- 7. chem-agilent.com [chem-agilent.com]
- 8. benchchem.com [benchchem.com]
- 9. namthao.com [namthao.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Basic Yellow 57: Chemical Structure and Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b008371#basic-yellow-57-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com